N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide
Description
Properties
CAS No. |
918814-20-7 |
|---|---|
Molecular Formula |
C5H4F3N3O2 |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H4F3N3O2/c1-9-3(12)2-10-4(13-11-2)5(6,7)8/h1H3,(H,9,12) |
InChI Key |
JUCSNFPQZFPAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Trifluoroacetic Anhydride
This method involves the acylation of hydroxyamidine compounds followed by cyclization to form the oxadiazole ring.
- Reagents : Hydroxyamidine, trifluoroacetic anhydride (TFAA)
- Conditions : The reaction typically requires two equivalents of TFAA to ensure complete conversion.
The mechanism includes the formation of O-trifluoroacetyl amidoximes, which subsequently undergo ring closure with water elimination to yield the oxadiazole structure.
Use of Trifluoroacetyl Chloride
Similar to the anhydride method, trifluoroacetyl chloride can also be employed for acylation.
- Reagents : Hydroxyamidine, trifluoroacetyl chloride
- Conditions : Requires careful handling due to the reactivity of the acyl chloride.
This method is advantageous for its simplicity but may require additional purification steps due to by-product formation.
One-Pot Synthesis
Recent advancements have led to one-pot synthesis approaches that streamline the process by combining multiple reaction steps into a single reaction vessel.
- Reagents : Amidoxime, carboxylic acids (activated), and coupling reagents (e.g., EDC, DCC).
This method has shown good yields (61–93%) and simplifies purification protocols.
Cycloaddition Reactions
Another innovative approach involves cycloaddition reactions of nitriles with nitrile oxides.
- Reagents : Nitriles, nitrile oxides
- Conditions : Typically performed under acidic conditions using superacids like TfOH.
This method has demonstrated excellent yields (∼90%) but may require resistant starting materials due to the harsh conditions.
Alternative Synthesis via Amidoxime Derivatives
The use of amidoxime derivatives in combination with various carboxylic acid derivatives has been explored extensively.
- Reagents : Amidoximes and various carboxylic acid derivatives.
This method allows for diverse substitution patterns on the oxadiazole ring, enhancing potential biological activity.
| Method | Reagents Used | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | Hydroxyamidine, TFAA | High | High yield, straightforward | Requires excess TFAA |
| Trifluoroacetyl Chloride | Hydroxyamidine, trifluoroacetyl chloride | Moderate | Simplicity | By-product formation |
| One-Pot Synthesis | Amidoxime, activated carboxylic acids | 61–93% | Simplified process | May require optimization |
| Cycloaddition | Nitriles, nitrile oxides | ∼90% | High efficiency | Harsh conditions |
| Amidoxime Derivatives | Various amidoximes and carboxylic acids | Variable | Versatile substitution patterns | Complexity in purification |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 195.099 g/mol
- CAS Number : 918814-20-7
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide has been investigated for its potential as a class-IIa histone deacetylase (HDAC) inhibitor. The incorporation of the trifluoromethyl group is believed to enhance binding affinity to HDAC enzymes, which play a crucial role in cancer progression .
Antimicrobial Properties
Research has shown that oxadiazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death. This property has been explored for developing new antibiotics .
Explosives and Propellants
This compound is being studied as a component in energetic materials due to its high density and stability under various conditions. Its incorporation into formulations can enhance the performance of explosives by increasing energy output while maintaining safety .
Synthesis of New Energetic Compounds
The compound has been utilized in synthesizing new energetic materials by linking it with other energetic moieties such as nitrotetrazoles. These new compounds have shown improved properties for use in military applications and pyrotechnics .
Polymer Chemistry
In material science, this compound can be used as a building block for polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications such as coatings and adhesives.
Crystallization Studies
The crystallization behavior of this compound has been studied to understand its solid-state properties better. The introduction of the trifluoromethyl group significantly affects the crystal packing and density, which can be beneficial for applications requiring precise material properties .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound A : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Core Structure : Combines 1,2,4-oxadiazole with thiazole and oxazole rings.
- Substituents : 4-Methoxyphenyl (electron-donating), phenyl, and methyl groups.
- Key Differences :
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring with sulfanyl (-S-) and trifluoromethyl groups.
- Substituents : 3-Chlorophenylsulfanyl (electron-withdrawing) and aldehyde.
- Key Differences :
- Reactivity : The aldehyde moiety is reactive, limiting its use in vivo compared to the carboxamide’s stability.
Compound C : N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Core Structure : 1,2-oxazole with acetylphenyl and methyl groups.
- Substituents : Acetylphenyl (electron-withdrawing) and methyl.
- Key Differences :
Functional Group Impact
- Trifluoromethyl (-CF₃) :
- Carboxamide (-CONHR) :
- Heterocyclic Nitrogen Arrangement :
- 1,2,4-Oxadiazole’s dual nitrogen atoms create a planar, electron-deficient ring, favoring π-π stacking in drug-receptor interactions over pyrazole or thiazole systems .
Biological Activity
N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS No. 918814-20-7) is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a five-membered oxadiazole ring with a trifluoromethyl group and a carboxamide functionality. Its molecular formula is with a molecular weight of approximately 195.10 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 918814-20-7 |
| Molecular Formula | C5H4F3N3O2 |
| Molecular Weight | 195.10 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The oxadiazole ring may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) .
- Antimicrobial Activity : It has demonstrated potential antimicrobial and antifungal properties against various pathogens .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit diverse anticancer activities. For instance, this compound has been evaluated for its efficacy against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | N/A |
| Human Lung Adenocarcinoma (LXFA 629) | N/A |
| Breast Cancer (MAXF 401) | N/A |
| Human Melanoma (MEXF 462) | N/A |
The compound's ability to inhibit cell proliferation suggests its potential as a precursor for developing more potent anticancer agents .
Antimicrobial Properties
This compound has been investigated for its antibacterial properties against multidrug-resistant strains of bacteria such as MRSA. Studies have shown it can enhance the efficacy of existing antibiotics when used in combination therapies .
Case Studies
- Anticancer Efficacy : A study published in Pharmaceuticals highlighted the compound's capacity to induce apoptosis in cancer cells through modulation of the MAPK signaling pathway, resulting in down-regulation of metalloproteinase MMP-9 and induction of cell cycle arrest .
- Antifungal Activity : Research documented in patents indicates that derivatives of this compound have been formulated to combat phytopathogenic fungi effectively, showcasing improved activity compared to existing fungicides .
Q & A
Basic: What are the standard synthetic routes for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide?
Answer:
The synthesis typically involves cyclization of α-haloketones or nitrile precursors with carboxamide derivatives under acidic or basic conditions. For example:
- Step 1: Formation of the oxadiazole ring via cyclization of trichloroethyl carboxamides with phenylhydrazinecarboxamides in acetonitrile (reflux, 1–3 min) .
- Step 2: Methylation of the oxadiazole nitrogen using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) .
- Purification: Column chromatography or recrystallization from DMF/ethanol mixtures.
Key Characterization:
- NMR: ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C5, methylamide at N3) .
- LC/MS: Used to verify molecular weight (e.g., m/z 579 [M+H]+ observed in related oxadiazole derivatives) .
Basic: How does the trifluoromethyl group influence the compound’s reactivity and stability?
Answer:
The electron-withdrawing trifluoromethyl group enhances:
- Electrophilicity: Increases susceptibility to nucleophilic attack at the oxadiazole ring, facilitating substitution reactions .
- Metabolic Stability: Reduces oxidative degradation in biological assays due to strong C-F bonds .
- Lipophilicity: LogP values increase by ~0.5–1.0 compared to non-fluorinated analogs, impacting solubility .
Experimental Validation:
- Stability tests under acidic/basic conditions (e.g., 24-hour exposure to pH 2–12 buffers) show <10% degradation .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
Regioselectivity in oxadiazole formation is influenced by:
- Precursor Design: Using sterically hindered nitriles or pre-functionalized carboxamides to direct cyclization .
- Catalytic Control: Transition-metal catalysts (e.g., CuI) promote selective formation of 1,2,4-oxadiazoles over 1,3,4-isomers .
- Temperature Modulation: Lower temperatures (0–5°C) favor kinetic control, reducing side products .
Case Study:
In related trifluoromethyl-oxadiazoles, regioselectivity improved from 65% to 92% by switching from DMF to acetonitrile as the solvent .
Advanced: What analytical methods resolve contradictions in spectral data for this compound?
Answer:
Contradictions in NMR or mass spectra can arise from:
- Tautomerism: The oxadiazole ring may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant forms .
- Impurity Profiling: LC-MS/MS with collision-induced dissociation (CID) distinguishes parent ions from synthetic byproducts (e.g., dehalogenated species) .
Example:
A reported discrepancy in ¹³C NMR shifts (δ 158 ppm vs. 162 ppm) was resolved via X-ray crystallography, confirming the correct tautomeric form .
Advanced: How can computational methods predict biological activity?
Answer:
- Docking Studies: Molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina. The trifluoromethyl group shows strong hydrophobic interactions in ATP-binding pockets .
- QSAR Modeling: Use logP, polar surface area, and H-bond acceptor/donor counts to predict bioavailability. For this compound, predicted IC₅₀ values correlate with experimental antifungal activity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
